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molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol

2-[(3-Nitro-4-quinolinyl)amino]ethanol

Cat. No. B8548590
M. Wt: 233.22 g/mol
InChI Key: NYTKFKFUDXTEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376669B1

Procedure details

Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) were added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 ml). The reaction mixture was heated at reflux for about 2½ hours and then held at ambient temperature overnight. The reaction mixture was chilled in an ice bath and then a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane was slowly added. The reaction mixture was heated at reflux for several hours and then an additional 0.5 equivalents of both triethylamine and ethanolamine were added. The reaction mixture was refluxed for an additional hour then held at ambient temperature overnight. The resulting solid was isolated by filtration, washed first with dichloromethane then with water, and dried to provide 75 g of 2-[(3-nitro-4-quinolinyl)amino]ethanol.
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Quantity
35.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.CN(C)C=O.O[C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22].C(N(CC)CC)C.[CH2:31]([CH2:33][NH2:34])[OH:32]>ClCCl>[N+:21]([C:12]1[CH:13]=[N:14][C:15]2[C:20]([C:11]=1[NH:34][CH2:33][CH2:31][OH:32])=[CH:19][CH:18]=[CH:17][CH:16]=2)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
32.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
32 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
75 g
Type
reactant
Smiles
OC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
82.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35.7 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 2½ hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled in an ice bath
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for several hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional hour
WAIT
Type
WAIT
Details
then held at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed first with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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